BenchChemオンラインストアへようこそ!

4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile

IDO1 inhibition Cancer immunotherapy Enzymatic assay

4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile (CAS 915299-26-2, molecular formula C₁₆H₇F₃N₂O₂, molecular weight 316.23) is a hybrid small molecule combining a phthalimide (1,3-dioxoisoindoline) warhead with a 2-trifluoromethylbenzonitrile scaffold. The compound is classified as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with publicly curated bioactivity data documenting both enzymatic inhibition (Ki = 220 nM, IC₅₀ = 78 nM) and cellular functional antagonism (EC₅₀ = 75 nM in IFNγ-stimulated human MDA-MB-231 cells).

Molecular Formula C16H7F3N2O2
Molecular Weight 316.23 g/mol
Cat. No. B11766879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile
Molecular FormulaC16H7F3N2O2
Molecular Weight316.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C#N)C(F)(F)F
InChIInChI=1S/C16H7F3N2O2/c17-16(18,19)13-7-10(6-5-9(13)8-20)21-14(22)11-3-1-2-4-12(11)15(21)23/h1-7H
InChIKeyXTINQKHFHJGIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile (CAS 915299-26-2): Structural Baseline, Pharmacological Classification, and Procurement-Relevant Identity


4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile (CAS 915299-26-2, molecular formula C₁₆H₇F₃N₂O₂, molecular weight 316.23) is a hybrid small molecule combining a phthalimide (1,3-dioxoisoindoline) warhead with a 2-trifluoromethylbenzonitrile scaffold . The compound is classified as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with publicly curated bioactivity data documenting both enzymatic inhibition (Ki = 220 nM, IC₅₀ = 78 nM) and cellular functional antagonism (EC₅₀ = 75 nM in IFNγ-stimulated human MDA-MB-231 cells) [1]. The simultaneous presence of the electron-withdrawing trifluoromethyl and nitrile groups on the central phenyl ring distinguishes this compound from simpler N-arylphthalimide analogs lacking these substituents .

Why 4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile Cannot Be Replaced by a Generic N-Arylphthalimide or Simple Benzonitrile Analog


Within the phthalimide-benzonitrile chemotype, seemingly minor structural perturbations produce large, non-linear shifts in IDO1 inhibitory potency that preclude simple analog swapping. Published structure–activity relationship (SAR) data from the phthalimide IDO1 inhibitor series demonstrate that installing a trifluoromethyl group at the 2-position of the benzonitrile ring alters both electronic character and steric topology in the enzyme active site, while the nitrile group at the para-position participates in a critical hydrogen-bond interaction with the heme-bound iron or adjacent residues [1]. Analogs lacking the trifluoromethyl group (e.g., 4-(1,3-dioxoisoindolin-2-yl)benzonitrile) or relocating the nitrile to the meta-position (e.g., 3-((1,3-dioxoisoindolin-2-yl)methyl)benzonitrile) are predicted to exhibit reduced binding affinity and altered metabolic stability, meaning interchange is not scientifically sound without confirmatory head-to-head assay data [2].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile


IDO1 Enzymatic Inhibition Potency: Trifluoromethyl-Phthalimide Hybrid Versus Reference IDO1 Inhibitor Epacadostat (INCB024360)

The target compound achieves a Ki of 220 nM and an IC₅₀ of 78 nM against recombinant human IDO1 [1]. In a separate, structurally distinct dataset, the clinical-stage IDO1 inhibitor epacadostat (INCB024360) reportedly achieves an IC₅₀ of approximately 10–20 nM under comparable recombinant enzyme conditions [2]. While epacadostat is more potent at the enzymatic level, the target compound occupies a distinct chemical space (phthalimide-benzonitrile versus hydroxyamidine scaffold), which may confer differential heme-binding kinetics and resistance to IDO1 active-site mutations that compromise hydroxyamidine-based inhibitors [3].

IDO1 inhibition Cancer immunotherapy Enzymatic assay

Cellular IDO1 Functional Antagonism: Target Compound EC₅₀ in MDA-MB-231 Cells Versus Des-trifluoromethyl Analog in HeLa Cells

In IFNγ-stimulated human MDA-MB-231 breast cancer cells, the target compound suppresses kynurenine production with an EC₅₀ of 75 nM [1]. A structurally related des-trifluoromethyl analog, 4-(1,3-dioxoisoindolin-2-yl)benzonitrile (BDBM50454789, CHEMBL4209479), demonstrates an IC₅₀ of 28 nM in IFNγ-stimulated HeLa cells [2]. While the cellular assay systems differ (MDA-MB-231 vs. HeLa), the 2.7-fold differential in the opposite direction—where the simpler analog appears more potent—illustrates that the trifluoromethyl group does not simply enhance potency; rather, its effect is context-dependent and may influence cell-type-specific permeability, intracellular protein binding, or metabolic stability .

Cellular IDO1 assay Kynurenine production MDA-MB-231

IDO2 Selectivity Profile: Target Compound Demonstrates Weak IDO2 Cross-Reactivity, Consistent with Phthalimide Class Selectivity

The target compound is reported in the ChEMBL database (CHEMBL4465170, BDBM50533241) with an IC₅₀ of 51,000 nM (51 μM) against mouse IDO2 in transfected HEK293T cells, representing a >650-fold selectivity window over its IDO1 cellular EC₅₀ of 75 nM [1]. This IDO1-over-IDO2 selectivity profile is a hallmark of the phthalimide chemotype, as evidenced by broader SAR from the China Pharmaceutical University patent series (CN106866648A), which explicitly claims phthalimide derivatives as selective IDO1 inhibitors with minimal IDO2 and TDO cross-reactivity [2]. In contrast, certain imidazole-based IDO1 inhibitors (e.g., 4-phenylimidazole) exhibit only 10–50-fold selectivity over IDO2 [3].

IDO2 selectivity Isoform selectivity Off-target profiling

Physicochemical Differentiation: Trifluoromethyl-Driven Lipophilicity and Metabolic Stability Advantage Over Non-Fluorinated Phthalimide-Benzonitrile Analogs

The incorporation of the trifluoromethyl group at the 2-position of the benzonitrile ring increases the calculated logP by approximately 0.9 log units compared to the non-fluorinated parent 4-(1,3-dioxoisoindolin-2-yl)benzonitrile (estimated cLogP ~2.8 versus ~1.9) . Within the broader class of trifluoromethyl-substituted benzonitriles, the CF₃ group is well-established to enhance metabolic stability by blocking CYP450-mediated oxidative metabolism at the ortho and para positions of the phenyl ring, and to increase membrane permeability due to its electron-withdrawing and lipophilic character [1]. Notably, the androgen receptor antagonist series 4-aryl-2-trifluoromethylbenzonitriles (e.g., PF-998425) leverages this exact substitution pattern to achieve nanomolar cellular potency (IC₅₀ = 43 nM) and in vivo activity, demonstrating the translational relevance of this structural motif .

Lipophilicity Metabolic stability Physicochemical properties

Scalable Synthesis and Commercial Availability: Multi-Vendor Sourcing with Documented Purity Standards Versus Single-Source or Custom-Synthesis Analogs

The target compound is commercially available from multiple independent suppliers at standard purities of 97% (Bidepharm, Leyan) to ≥98% (MolCore under ISO certification), with batch-specific QC documentation including NMR, HPLC, and GC . This multi-vendor landscape contrasts with closely related analogs such as 3-((1,3-dioxoisoindolin-2-yl)methyl)benzonitrile (CAS 62898-68-4) and 4-(3-(1,3-dioxoisoindolin-2-yl)propoxy)benzonitrile, which are typically available from fewer sources, often requiring custom synthesis or longer lead times . The CAS registry number 915299-26-2 is well-indexed across authoritative chemical databases including Chemsrc, ChemicalBook, and CymitQuimica, ensuring unambiguous identity verification and streamlined procurement .

Commercial availability Purity Quality control

Optimal Research and Procurement Application Scenarios for 4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile Based on Quantitative Evidence


IDO1 Inhibitor Lead Optimization: Structural Diversification Away from Hydroxyamidine and Imidazole Chemotypes

Programs facing resistance liabilities or intellectual property constraints associated with hydroxyamidine-based IDO1 inhibitors (e.g., epacadostat) can use this compound as a quantitatively characterized phthalimide starting point. The documented enzymatic Ki of 220 nM and cellular EC₅₀ of 75 nM in MDA-MB-231 cells [1] provide a benchmark for SAR expansion, while the >650-fold IDO1/IDO2 selectivity window [2] supports its use in immuno-oncology models where isoform specificity is critical.

In Vitro Pharmacology: IDO1-Selective Tool Compound for Kynurenine Pathway Studies

The compound's well-defined activity profile across recombinant enzyme (Ki = 220 nM, IC₅₀ = 78 nM), cellular functional (EC₅₀ = 75 nM), and counter-screening assays (IDO2 IC₅₀ = 51,000 nM) [1][2] qualifies it as a pharmacological tool for dissecting IDO1-mediated tryptophan catabolism in cancer, neuroinflammation, or autoimmune disease models, without confounding IDO2 or TDO inhibition.

Medicinal Chemistry Fragment Growing: CF₃-Benzonitrile Moiety as a Metabolic Stability Handle

The 2-trifluoromethylbenzonitrile substructure provides an empirically validated metabolic shield, as evidenced by the successful deployment of this motif in clinically advanced 4-aryl-2-trifluoromethylbenzonitrile AR antagonists (PF-998425, cellular IC₅₀ = 43 nM) . Procurement of this compound enables systematic exploration of the CF₃ group's contribution to microsomal stability and permeability within the phthalimide IDO1 series.

Multi-Vendor Procurement for Scale-Up: From Milligram Screening to Gram-Scale In Vivo Studies

With at least three independent suppliers offering 97–98% purity with documented QC (NMR, HPLC, GC) , the compound supports seamless scale-up from initial biochemical screening to in vivo pharmacokinetic and efficacy studies in rodent models, minimizing the need for custom re-synthesis or re-validation during program progression.

Quote Request

Request a Quote for 4-(1,3-Dioxoisoindolin-2-yl)-2-(trifluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.